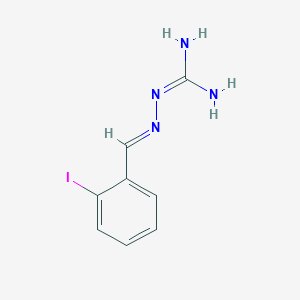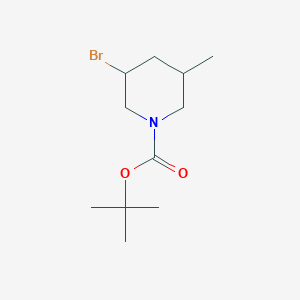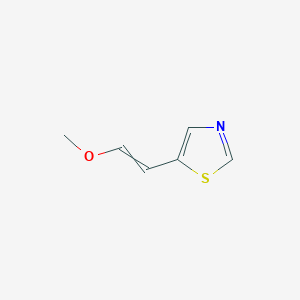![molecular formula C7H4INS B11718094 6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
6-Iodothieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodothieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodothieno[3,2-b]pyridine typically involves halogen-metal exchange reactions. One common method is the halogen-metal exchange using lithium or magnesium reagents, followed by iodination. For example, a precursor compound such as 6-bromothieno[3,2-b]pyridine can undergo a halogen-metal exchange with n-butyllithium, followed by treatment with iodine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the halogen-metal exchange and iodination reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Iodothieno[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling, where palladium-catalyzed cross-coupling with boronic acids occurs.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used reagents for substitution reactions.
Halogen-Metal Exchange: n-Butyllithium or Grignard reagents are used for halogen-metal exchange reactions.
Major Products Formed:
Scientific Research Applications
6-Iodothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodothieno[3,2-b]pyridine involves its interaction with specific molecular targets. For example, it acts as an agonist for the CB2 cannabinoid receptor, which plays a role in modulating inflammation . The compound’s ability to bind to this receptor and inhibit inflammatory pathways is a key aspect of its biological activity.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: A closely related compound without the iodine substitution.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another heterocyclic compound with fused thiophene rings, used in organic electronics.
Imidazopyridines: Compounds with fused imidazole and pyridine rings, known for their diverse biological activities.
Uniqueness: 6-Iodothieno[3,2-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
6-iodothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4INS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
InChI Key |
DPBLLNMJPLLZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


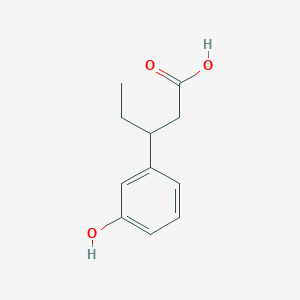


![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
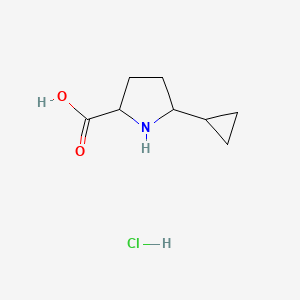
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
